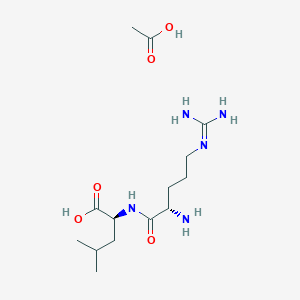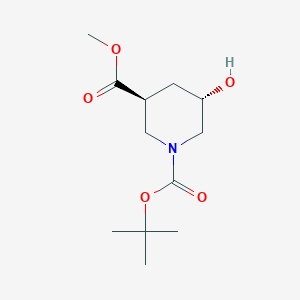
(R)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol, or (R)-2-AEPE, is an organic compound with a wide range of applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and is used in a variety of laboratory experiments.
Applications De Recherche Scientifique
(R)-2-AEPE has a wide range of applications in scientific research. It has been used in studies involving enzyme inhibition, receptor binding, and drug metabolism. It has also been used in studies involving cell signaling, cell adhesion, and cell proliferation.
Mécanisme D'action
The mechanism of action of (R)-2-AEPE is not well understood. It is believed to interact with cellular macromolecules, such as proteins and lipids, and cause changes in their structure and function. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to bind to certain receptors, such as G-protein coupled receptors.
Biochemical and Physiological Effects
(R)-2-AEPE has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to bind to certain receptors, such as G-protein coupled receptors. It has also been found to affect cell signaling, cell adhesion, and cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-2-AEPE has several advantages for laboratory experiments. It is relatively easy to synthesize and is widely available. It is also relatively stable and has a low toxicity. However, it has some limitations. It is not very soluble in water, and it can be difficult to work with in certain experiments.
Orientations Futures
There are a variety of potential future directions for (R)-2-AEPE research. These include further studies on its mechanism of action, its effects on cell signaling, cell adhesion, and cell proliferation, and its potential applications in drug metabolism and drug development. Other potential future directions include the development of new synthesis methods, the development of new derivatives, and the exploration of its potential therapeutic applications.
Méthodes De Synthèse
(R)-2-AEPE can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the Knoevenagel reaction. The Grignard reaction involves reacting a halogenated phenyl ether with a Grignard reagent, followed by hydrolysis and oxidation. The Wittig reaction involves reacting an aldehyde or ketone with a phosphonium salt and base, followed by hydrolysis. The Knoevenagel reaction involves reacting an aldehyde or ketone with an amine, followed by hydrolysis.
Propriétés
IUPAC Name |
(2R)-2-amino-2-(2,5-dichlorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRJRSYOEJFYII-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(CO)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)[C@H](CO)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-OL | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6335375.png)











